molecular formula C12H11N3O2 B11878246 (2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one

(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one

Cat. No.: B11878246
M. Wt: 229.23 g/mol
InChI Key: RIWYPHQPXKNKQX-LDYMZIIASA-N
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Description

(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one is a heterobicyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry for the synthesis of novel lead compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a triazole derivative and a chromanone precursor, followed by cyclization under acidic or basic conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one is unique due to its specific stereochemistry and combination of the chromanone and triazole moieties.

Biological Activity

(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug discovery, particularly focusing on its effects against various pathogens.

The molecular formula of this compound is C12H12N4OC_{12}H_{12}N_4O, with a molecular weight of approximately 232.25 g/mol. The compound features a chroman core substituted with a triazole moiety, which is known to enhance biological activity.

Research indicates that compounds containing the triazole ring exhibit diverse biological activities. The triazole group is known for its ability to interact with various biological targets, including enzymes and receptors. The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar to other triazole derivatives, this compound may inhibit enzymes critical for pathogen survival.
  • Disruption of Cellular Processes : The compound's interaction with cellular targets can lead to the disruption of vital processes such as DNA replication and protein synthesis.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of triazole derivatives:

StudyPathogen TestedResultReference
Mycobacterium tuberculosisMIC = 0.5 μg/mL
Staphylococcus aureusInhibitory effect observed
Candida albicansEffective at low concentrations

These findings suggest that this compound may possess significant antimicrobial activity against both bacterial and fungal pathogens.

Antitumor Activity

Triazole compounds have also been investigated for their antitumor properties. Studies indicate that:

  • Cell Line Studies : this compound demonstrated cytotoxic effects on various cancer cell lines.
Cell LineIC50 (µM)Reference
HeLa25
MCF730

This data suggests that the compound may interfere with cancer cell proliferation and survival.

Case Studies

One notable case study involved the synthesis and biological evaluation of this compound derivatives to assess their efficacy against resistant strains of Mycobacterium tuberculosis. The study found that certain derivatives exhibited enhanced potency compared to standard treatments.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

(2R,3R)-2-methyl-3-(1,2,4-triazol-1-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H11N3O2/c1-8-11(15-7-13-6-14-15)12(16)9-4-2-3-5-10(9)17-8/h2-8,11H,1H3/t8-,11-/m1/s1

InChI Key

RIWYPHQPXKNKQX-LDYMZIIASA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)C2=CC=CC=C2O1)N3C=NC=N3

Canonical SMILES

CC1C(C(=O)C2=CC=CC=C2O1)N3C=NC=N3

Origin of Product

United States

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